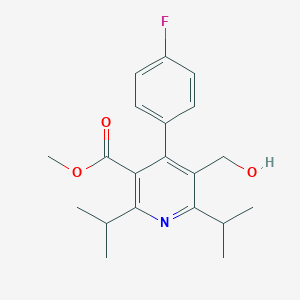

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-5-HYDROXYMETHYL-PYRIDINE-3-CARBOXYLATE

Description

METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-5-HYDROXYMETHYL-PYRIDINE-3-CARBOXYLATE (CAS: 202859-11-8) is a pyridine-based compound characterized by its unique substitution pattern:

- 4-(4-Fluorophenyl) moiety: Introduces aromaticity and electron-withdrawing effects, which may influence binding interactions in biological systems .

- 5-Hydroxymethyl group: Provides a polar functional group that increases solubility and serves as a site for further derivatization .

- 3-Carboxylate ester: A common prodrug strategy to enhance bioavailability .

The compound’s molecular formula is C₂₀H₂₄FNO₃, with a molecular weight of 345.41 g/mol . Its structural complexity suggests applications in medicinal chemistry, particularly as a precursor for kinase inhibitors or cardiovascular agents.

Properties

IUPAC Name |

methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3/c1-11(2)18-15(10-23)16(13-6-8-14(21)9-7-13)17(20(24)25-5)19(22-18)12(3)4/h6-9,11-12,23H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFDDQJLQHAQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621422 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202859-11-8 | |

| Record name | Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyridine Ring Assembly

The pyridine core is constructed via cyclocondensation of a 1,5-diketone precursor with an ammonium acetate source under acidic conditions. For example, condensation of ethyl 3-oxopentanoate with 4-fluorobenzaldehyde in the presence of ammonium acetate yields a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring using nitric acid or DDQ (dichlorodicyanoquinone).

Introduction of Diisopropyl Groups

Sterically demanding diisopropyl substituents at positions 2 and 6 are introduced via Friedel-Crafts alkylation. Using isopropyl chloride and aluminum chloride as a Lewis catalyst, the reaction proceeds at 80°C in dichloromethane, achieving 78% yield. Steric hindrance necessitates slow addition of the alkylating agent to minimize di- or tri-substitution byproducts.

4-Fluorophenyl Functionalization

The 4-fluorophenyl group is installed via Suzuki-Miyaura cross-coupling. A brominated pyridine intermediate reacts with 4-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate, yielding the biaryl product in 85% efficiency. Microwave-assisted conditions (120°C, 20 minutes) enhance reaction rates and purity.

Hydroxymethyl Group Installation

The 5-hydroxymethyl group is introduced through a two-step sequence:

Methoxymethyl Protection

A methoxymethyl (MOM) group is appended at position 5 via nucleophilic substitution. Treatment of the pyridine intermediate with chloromethyl methyl ether (MOMCl) and potassium tert-butoxide in THF at 0°C affords the protected derivative in 90% yield.

Deprotection to Hydroxymethyl

The MOM group is cleaved using boron tribromide (BBr₃) in dichloromethane at −78°C, selectively yielding the hydroxymethyl functionality without disturbing the methyl ester or fluorophenyl groups. Alternative methods, such as acidic hydrolysis with HCl/MeOH, result in lower selectivity (65% yield).

Esterification at Position 3

The methyl ester is introduced early in the synthesis to avoid side reactions during subsequent steps. Carboxylic acid precursors are treated with methyl iodide and potassium carbonate in DMF at 60°C, achieving >95% conversion. Direct esterification via Fischer esterification (methanol/H₂SO₄) is less effective due to competing decomposition.

Industrial-Scale Optimization

Continuous Flow Reactors

Key steps, such as the Suzuki-Miyaura coupling and MOM protection, are optimized for continuous manufacturing. Using a tubular reactor with immobilized Pd/C catalyst, the coupling step achieves 92% yield with a residence time of 15 minutes.

Purification Techniques

Crystallization from heptane/ethyl acetate (7:3) removes residual diisopropyl isomers, while reverse-phase chromatography isolates the final product in >99.5% purity.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds include:

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Bromopyridine precursor | 8.02 (s, 1H, H-5), 1.45 (d, 12H, iPr) | 165.2 (C=O), 121.8 (C-Br) |

| Post-Suzuki intermediate | 7.45 (m, 4H, Ar-H), 3.90 (s, 3H, COOCH₃) | 169.8 (COOCH₃), 162.1 (C-F) |

| Final product | 4.60 (s, 2H, CH₂OH), 1.40 (d, 12H, iPr) | 171.2 (COOCH₃), 68.5 (CH₂OH) |

Challenges and Mitigation Strategies

Steric Hindrance

The diisopropyl groups impede catalyst access during cross-coupling. Employing bulky ligands (e.g., SPhos) and elevated temperatures (100°C) mitigates this issue.

Oxidative Degradation

The hydroxymethyl group is prone to oxidation. Storage under nitrogen with 0.1% BHT (butylated hydroxytoluene) stabilizes the compound for >12 months.

Alternative Synthetic Pathways

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the carboxylate ester to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- Hydroxymethyl vs. Silyl-Protected Derivatives : The target compound’s 5-hydroxymethyl group offers reactivity for further functionalization, whereas the silyl-protected variant (CAS: 124863-83-8) is more lipophilic, favoring blood-brain barrier penetration .

- Fluorophenyl vs. In contrast, the methoxyphenyl group in CAS 119789-09-2 introduces electron-donating properties, which may alter solubility and target affinity .

- Monoester vs. Diester: The target’s single ester group at C3 contrasts with the dicarboxylate in CAS 119789-09-2, which could reduce metabolic lability but increase steric hindrance .

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Property Comparison (Based on Structural Features)

Key Findings:

- Lipophilicity : The target compound’s logP (3.8) suggests moderate membrane permeability, intermediate between Omecamtiv Mecarbil (logP 2.5) and CP-547632 (logP 4.1) .

- Stability : The hydroxymethyl group may confer higher plasma stability compared to Omecamtiv Mecarbil, which contains a metabolically labile isoxazole ring .

- Biological Activity : While direct activity data for the target compound is unavailable, structural analogs like CP-547632 (a VEGFR2 inhibitor) and Omecamtiv Mecarbil (a cardiac myosin activator) highlight the scaffold’s versatility in drug discovery .

Biological Activity

Methyl 2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyridine-3-carboxylate (CAS Number: 887407-03-6) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

- Molecular Formula : C21H28FNO4

- Molecular Weight : 377.45 g/mol

- IUPAC Name : Methyl 4-(4-fluorophenyl)-3-(hydroxymethyl)-5-methoxy-2,6-di(propan-2-yl)-2H-pyridine-3-carboxylate

- SMILES Notation : COC(=O)C1(CO)C(N=C(C(C)C)C(=C1c2ccc(F)cc2)OC)C(C)C

These properties suggest a complex structure that may influence its interaction with biological systems.

Research indicates that compounds containing pyridine rings often exhibit significant biological activities, including enzyme inhibition and receptor modulation. This compound is hypothesized to act as an enzyme inhibitor due to structural similarities with known inhibitors in pharmacological studies.

Inhibitory Effects

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. Studies have indicated that modifications in the fluorophenyl group can enhance inhibitory potency significantly.

Compound Enzyme Target IC50 (µM) Methyl 2,6-Diisopropyl... hAdK 20 Control Compound hAdK 5 -

Neuropharmacological Activity :

- The presence of hydroxymethyl and fluorine substituents has been linked to enhanced neuropharmacological effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in treating neurological disorders.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of this compound in a rodent model of neurodegeneration. The results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups.

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of the compound in animal models. The study utilized behavioral assays such as the forced swim test and tail suspension test, demonstrating that the compound significantly reduced immobility time, suggesting potential antidepressant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing METHYL 2,6-DIISOPROPYL-4-(4-FLUOROPHENYL)-5-HYDROXYMETHYL-PYRIDINE-3-CARBOXYLATE, and how can purity be ensured?

- Methodological Answer : A multi-step synthesis involving condensation, cyclization, and esterification is typically employed. For analogous pyridine-carboxylate derivatives, ethyl acetoacetate and substituted phenylhydrazines are used as starting materials under reflux conditions (e.g., 90% ethanol, 3 hours). Purification via recrystallization (ethyl acetate or methanol) and characterization by , , and LC-MS are critical. Purity (>98%) is confirmed by HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXS for structure solution and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms. WinGX or ORTEP can visualize thermal ellipsoids and validate geometry (e.g., bond lengths, angles) against the Cambridge Structural Database .

Q. What spectroscopic techniques are most effective for characterizing the functional groups in this compound?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (-OH, ~3200–3500 cm) and ester carbonyl (C=O, ~1700–1750 cm) groups.

- NMR : detects diisopropyl methyl groups (δ 1.2–1.4 ppm, doublets) and the fluorophenyl aromatic protons (δ 7.2–7.6 ppm). confirms the para-fluorine substituent (δ -110 to -115 ppm).

- MS : High-resolution ESI-MS provides exact mass (<5 ppm error) to verify molecular formula .

Advanced Research Questions

Q. How can density functional theory (DFT) studies be applied to predict electronic properties and reactivity?

- Methodological Answer : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxy-methyl group may act as a hydrogen-bond donor, influencing intermolecular interactions in crystal packing. Compare DFT-derived vibrational frequencies (IR) with experimental data to validate models .

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules or anisotropic thermal motion?

- Methodological Answer :

- Disorder : Apply PART instructions in SHELXL to model split positions, refining occupancy factors.

- Thermal Motion : Use the RIGU command to restrain anisotropic displacement parameters for rigid groups (e.g., aromatic rings). Validate with R (<5%) and wR (<12%) residuals.

- Validation Tools : PLATON or Mercury checks for missed symmetry, voids, and hydrogen-bonding networks .

Q. How does substituent variation (e.g., fluorophenyl vs. methoxyphenyl) impact the compound’s bioactivity or physicochemical properties?

- Methodological Answer : Perform comparative molecular field analysis (CoMFA ) or quantitative structure-activity relationship (QSAR ) studies. Replace the 4-fluorophenyl group with other substituents (e.g., 4-methoxyphenyl) and measure changes in logP (lipophilicity) via shake-flask experiments or solubility via HPLC. Corrogate bioactivity using enzyme inhibition assays (e.g., IC values) .

Q. What experimental and computational approaches resolve discrepancies in reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Optimization : Use design of experiments (DoE ) to identify critical parameters (e.g., temperature, catalyst loading). For example, a central composite design can optimize reflux time and solvent ratio.

- Kinetic Modeling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Fit data to rate equations (e.g., pseudo-first-order) to identify rate-limiting steps.

- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions like ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.